N-(4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide
Description
N-(4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide (CAS: 1207032-48-1 ) is a synthetic small molecule featuring a thiazole core linked to a cinnamamide moiety and a piperazine ring substituted with a methylsulfonyl group. Its structural complexity positions it within a broader class of piperazine-thiazole hybrids, which are frequently explored for anticancer, anti-inflammatory, and antimicrobial applications.
Properties
IUPAC Name |
(E)-N-[4-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S2/c1-29(26,27)23-11-9-22(10-12-23)18(25)13-16-14-28-19(20-16)21-17(24)8-7-15-5-3-2-4-6-15/h2-8,14H,9-13H2,1H3,(H,20,21,24)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOMAAMKPQDEKF-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide typically involves multiple steps. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the piperazine moiety and the cinnamamide group. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The final product is usually purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of green chemistry principles, such as solvent recycling and waste reduction, is also emphasized in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiazole ring and piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the thiazole or piperazine rings.
Scientific Research Applications
N-(4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide involves its interaction with specific molecular targets. The thiazole ring and piperazine moiety are known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also disrupt bacterial cell membranes, leading to cell death. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Similarities and Variations
The compound shares a common scaffold with several piperazine-thiazole derivatives, differing primarily in substituents on the piperazine ring, thiazole moiety, and terminal functional groups. Key analogs include:
Piperazine-Thiazole Derivatives with Anticancer Activity
- Compound 4 (Jaeok Lee, 2013) :
Structure: N-(4-(4-bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide .
MMP Inhibitors with Piperazine-Thiazole Scaffolds
- Compound 18 () :
Structure: 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide.
Urea-Linked Piperazine-Thiazole Derivatives
- Compound 1e (): Structure: 1-(4-(4-((4-(2-(2-(5-(tert-Butyl)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea. Key Differences: Incorporates a urea linker and benzylidene hydrazine group.
Pharmacological and Physicochemical Comparisons
Table 1: Comparative Analysis of Key Compounds
Substituent Effects on Activity
- Methylsulfonyl vs. Methoxy/Chloro Groups : The methylsulfonyl group in the target compound may enhance solubility and metabolic stability compared to methoxy (Compound 18) or chloro (Compound 4) substituents, which are more lipophilic .
- Cinnamamide vs. Urea/Benzothiazole : The cinnamamide moiety could enable π-π stacking interactions with biological targets, whereas urea-linked analogs (e.g., Compound 1e) may favor hydrogen bonding .
Biological Activity
N-(4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound features several key structural components:
- Thiazole ring : A five-membered ring containing sulfur and nitrogen.
- Piperazine moiety : A six-membered ring containing two nitrogen atoms.
- Cinnamamide group : An amide derived from cinnamic acid.
Molecular Formula and Weight
- Molecular Formula : C18H22N4O3S
- Molecular Weight : 378.45 g/mol
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : The compound has shown promising results against several bacterial strains, indicating potential as an antibacterial agent.
- Antifungal Properties : Preliminary studies suggest efficacy against fungal pathogens, warranting further investigation for therapeutic applications.
- Anticancer Potential : In vitro studies have indicated that the compound may inhibit the proliferation of cancer cell lines, suggesting a role in cancer therapy.
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:
| Study Type | Findings | Reference |
|---|---|---|
| Antibacterial Assay | Inhibition of growth in E. coli and S. aureus | |
| Antifungal Assay | Effective against Candida albicans | |
| Cytotoxicity | Reduced viability in A549 lung cancer cells |
In Vivo Studies
Limited in vivo studies have been reported, focusing on the pharmacokinetics and bioavailability of the compound. These studies are crucial for understanding its potential therapeutic applications.
Case Study 1: Antibacterial Effectiveness
In a recent study, this compound was tested against multi-drug resistant strains of bacteria. Results demonstrated a significant reduction in bacterial load, suggesting its potential as an alternative treatment option for resistant infections.
Case Study 2: Cancer Cell Line Testing
Another investigation assessed the compound's effects on various cancer cell lines, including breast and lung cancers. The results indicated a dose-dependent decrease in cell viability, leading researchers to explore its mechanisms further.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare piperazine-thiazole hybrids like N-(4-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide?
- Methodology : The core structure is typically synthesized via multi-step reactions:
- Step 1 : Condensation of piperazine derivatives with chloroacetyl chloride to form 2-chloroacetamide intermediates.
- Step 2 : Nucleophilic substitution with thiazole-containing amines (e.g., 2-aminothiazole derivatives) under reflux in polar aprotic solvents (e.g., DMF or acetonitrile).
- Step 3 : Introduction of the methylsulfonyl group via sulfonation of the piperazine nitrogen using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Step 4 : Final coupling of the cinnamamide moiety via carbodiimide-mediated amide bond formation .
- Key Challenges : Low yields in nucleophilic substitution steps (e.g., 23% yield for analogous compounds in ) may require microwave-assisted synthesis to improve efficiency .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- 1H/13C NMR : To confirm the integration of protons (e.g., methylsulfonyl group at δ ~3.2 ppm, thiazole protons at δ ~7.5–8.5 ppm) and carbon environments .
- Mass Spectrometry (EI/ESI-MS) : To verify molecular ion peaks (e.g., m/z 450–500 range for similar compounds) and fragmentation patterns .
- HPLC-Purity Analysis : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure >95% purity, critical for biological assays .
Q. What in vitro assays are used for preliminary biological evaluation of this compound?
- Antiproliferative Activity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC50 calculations .
- Anti-HIV Screening : Inhibition of HIV-1/2 replication in MT-4 cells, reported as EC50 values .
- Cytotoxicity : Parallel testing on non-cancerous cell lines (e.g., Vero cells) to assess selectivity .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the cinnamamide or piperazine moieties) influence biological activity?
- SAR Insights :
- Piperazine Substituents : Methylsulfonyl groups enhance solubility and pharmacokinetic profiles compared to unsubstituted analogs .
- Thiazole Modifications : Chlorinated aryl groups (e.g., 4-chlorophenylsulfonamide) improve antiproliferative activity (e.g., IC50 = 1.2 µM in ) .
- Cinnamamide Variants : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase metabolic stability but may reduce bioavailability .
- Experimental Design : Parallel synthesis of analogs with systematic substituent variation, followed by PCA (Principal Component Analysis) to correlate structural features with activity .
Q. How can contradictions in biological activity data across studies be resolved?
- Case Example : Anti-HIV activity (EC50 = 0.5 µM in ) vs. cytotoxicity (IC50 = 10 µM in ) may reflect assay-specific conditions (e.g., cell type, viral strain).
- Resolution Strategies :
- Meta-Analysis : Compare data across studies using standardized protocols (e.g., NIH/WHO guidelines for antiviral assays).
- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement (e.g., HIV integrase inhibition) .
Q. What computational methods are used to predict the pharmacokinetic and target-binding properties of this compound?
- In Silico Tools :
- Molecular Docking (AutoDock Vina) : Predict binding affinity to targets like Aurora kinases (e.g., docking score < −9.0 kcal/mol in ).
- ADMET Prediction (SwissADME) : LogP values ~2.5 indicate moderate blood-brain barrier penetration; CYP3A4 metabolism alerts require experimental validation .
Q. What strategies optimize synthetic yields for low-yielding steps (e.g., coupling reactions)?
- Microwave-Assisted Synthesis : Reduces reaction time from 24h to 30min and improves yields by 20–30% (e.g., ).
- Catalytic Systems : Use of Pd/C or CuI in coupling steps enhances efficiency (e.g., 85% yield for analogous compounds in ).
- Workflow : Design a Design of Experiments (DoE) matrix to optimize solvent, temperature, and catalyst ratios .
Data Interpretation & Reporting
Q. How should researchers report conflicting cytotoxicity and therapeutic efficacy data?
- Guidelines :
- Selectivity Index (SI) : Report SI = IC50(non-cancerous)/IC50(cancerous) to contextualize toxicity (e.g., SI > 10 indicates clinical potential) .
- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate Hill slopes and assess cooperativity in target binding .
Q. What are the best practices for validating target mechanisms in complex biological systems?
- Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
